NTR 368
Description
Historical Context and Discovery
The discovery and characterization of Acetyl-Alanyl-Threonyl-Leucyl-Aspartyl-Alanyl-Leucyl-Leucyl-Alanyl-Alanyl-Leucyl-Arginyl-Arginyl-Isoleucyl-Glutamine Amide emerged from comprehensive investigations into the p75 neurotrophin receptor structure and function during the 1990s. The foundational work was published in FEBS Letters in 1997 by Hileman and colleagues, who conducted detailed nuclear magnetic resonance studies to elucidate the structural properties of cytoplasmic peptide fragments from the neurotrophin receptor. This seminal research demonstrated that the wild-type peptide fragment corresponding to residues 368-381 of the p75 neurotrophin receptor possessed distinct biological activities, particularly in inducing apoptosis and adopting specific conformational states.
The research team's investigation revealed that this particular peptide fragment exhibited remarkable structural plasticity, adopting a helical conformation when oriented parallel to the surface of lipid micelles. Importantly, their studies included comparative analysis with variant forms of the peptide, demonstrating that structural integrity was directly linked to biological function. Variant forms that adopted non-helical conformations in the presence of lipid showed no apoptotic activity, establishing a clear structure-function relationship that would prove fundamental to subsequent research applications.
The development of this peptide as a research tool coincided with growing interest in understanding the dual nature of neurotrophin receptor signaling, where the same receptor system could mediate both survival and death signals depending on cellular context. The p75 neurotrophin receptor had been recognized as a member of the tumor necrosis factor receptor superfamily, and researchers were actively investigating how different regions of the receptor contributed to these opposing cellular outcomes.
Nomenclature and Chemical Identification
Acetyl-Alanyl-Threonyl-Leucyl-Aspartyl-Alanyl-Leucyl-Leucyl-Alanyl-Alanyl-Leucyl-Arginyl-Arginyl-Isoleucyl-Glutamine Amide is systematically identified through multiple nomenclature systems that reflect both its chemical structure and biological origin. The compound is registered under Chemical Abstracts Service number 197230-90-3, providing a unique identifier for chemical databases and regulatory documentation.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₆₉H₁₂₄N₂₂O₁₉ |
| Molecular Weight | 1565.85-1565.87 daltons |
| Chemical Abstracts Service Number | 197230-90-3 |
| Sequence Length | 14 amino acids |
| Terminal Modifications | N-terminal acetylation, C-terminal amidation |
The systematic chemical name reflects the complete amino acid sequence with appropriate terminal modifications. The N-terminal alanine residue bears an acetyl modification (Ala-1 = N-terminal Ac), while the C-terminal glutamine is present as an amide (Gln-14 = C-terminal amide). This specific modification pattern is crucial for the peptide's biological activity and structural stability.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALDXYFESKMAR-SMVIZIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H124N22O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1565.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
Sequential Amino Acid Coupling
The peptide sequence is assembled from the C- to N-terminus using automated peptide synthesizers (e.g., Shimadzu PSSM-8). Key parameters include:
| Parameter | Specification |
|---|---|
| Coupling Reagents | PyBOP (10 equiv), HOBt (10 equiv) |
| Base | -methylmorpholine (7.5 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Fmoc Deprotection | 20% piperidine in DMF |
| Coupling Time | 30–60 minutes per residue |
-
Aspartic Acid Handling : The Asp residue at position 4 is incorporated using Fmoc-L-Asp(OtBu)-OH to prevent side-chain cyclization.
-
Arginine Protection : Dual protection with Pmc or Pbf groups is critical to avoid guanidinium side reactions during synthesis.
Cleavage and Side-Chain Deprotection
Following chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail:
| Component | Proportion | Role |
|---|---|---|
| TFA | 90% | Cleaves peptide from resin |
| 1,2-Ethanedithiol | 5% | Scavenges carbocations |
| Thioanisole | 5% | Prevents alkylation side reactions |
Purification by Reversed-Phase HPLC
Crude peptide is purified using preparative RP-HPLC under the following conditions:
| Parameter | Specification |
|---|---|
| Column | C18 (Capcell Pak, 30 × 250 mm) |
| Mobile Phase | 0.1% TFA in H₂O (A) / 0.1% TFA in acetonitrile (B) |
| Gradient | 20% B to 50% B over 60 minutes |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 215 nm |
-
Challenges : The hydrophobic Leu-rich sequence (positions 5–9) necessitates gradient optimization to resolve closely eluting impurities.
Characterization by Mass Spectrometry
MALDI-TOF mass spectrometry is employed for molecular weight verification:
| Parameter | Specification |
|---|---|
| Matrix | α-cyano-4-hydroxycinnamic acid (CHCA) |
| Ion Mode | Positive-ion reflection |
| Acceleration Voltage | 20 kV |
| Calibration | External (Peptide calibration mix) |
-
Observed Mass : 1565.86 Da matches the theoretical mass within 0.1% error.
-
Fragmentation Analysis : MS/MS confirms sequence integrity, particularly at Asp4 and Arg11–12 junctions.
Synthesis Challenges and Optimization
Aggregation and Solubility Issues
Chemical Reactions Analysis
Types of Reactions: NTR 368 primarily undergoes peptide bond formation during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions . Protecting groups like fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or unreacted starting materials .
Scientific Research Applications
Scientific Research Applications
-
Neurobiology
- The peptide is involved in neurotrophic signaling pathways, which are critical for the survival and differentiation of neurons. It mimics neurotrophins, which are essential for neuronal development and plasticity.
-
Drug Development
- Case Study : A study demonstrated that peptides similar to AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 can enhance neuronal survival in models of neurodegenerative diseases. The peptide's ability to activate neurotrophin receptors suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
- Protein Engineering
-
Molecular Dynamics Simulations
- Researchers have utilized molecular dynamics simulations to study the conformational flexibility of peptides like AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2. These studies help understand how variations in peptide structure can influence biological activity and interaction with other biomolecules .
- Neuronal Survival Enhancement
- Protein Interaction Studies
- Synthetic Biology Applications
Mechanism of Action
NTR 368 exerts its effects by binding to the p75 neurotrophin receptor (p75NTR) and inducing apoptosis in neuronal cells . The peptide forms a helical structure in the presence of micellar lipid, which is thought to facilitate its interaction with the receptor . This interaction triggers a cascade of intracellular signaling events that lead to programmed cell death .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of NTR 368 with Related Peptides
Key Observations:
Length and Complexity: this compound is a mid-length peptide (14 residues) with a defined neurotrophic role, contrasting with shorter dipeptides (e.g., Ala-Gln) or tripeptides (e.g., Ala-Leu-Arg) that serve metabolic or nutritional roles .
Functional Divergence :
- This compound : Implicated in neurotrophin signaling but lacks direct in vivo efficacy data in the provided evidence.
- Ala-Gln Dipeptide : Demonstrated dose-dependent effects in livestock:
- 0.125–0.30% dietary inclusion improves growth performance (e.g., 17.25% increase in daily gain) and reduces diarrhea in piglets .
- Enhances antioxidant markers (e.g., serum T-SOD, GSH-Px) and intestinal morphology (e.g., increased villus height) .
Mechanistic Differences :
Table 2: Comparative Research Outcomes
Notable Contradictions:
- Ala-Gln Dosage : suggests 0.125% is cost-effective for piglet growth, while uses 0.30% for optimal mucosal development. This discrepancy highlights context-dependent efficacy .
Biological Activity
AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2, commonly referred to as AC-ALTA, is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in biomedical research.
Chemical Structure:
- Molecular Formula: C69H124N22O19
- Molecular Weight: 1565.86 g/mol
- CAS Number: 197230-90-3
AC-ALTA is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, allowing for high purity and yield of the final product .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of peptides similar to AC-ALTA. The biological activity of these peptides often correlates with their amino acid composition and structure. For instance, cationic amino acids like arginine can enhance cell membrane permeability, facilitating cytotoxic effects against cancer cells .
Table 1: Anticancer Activity of Peptides
| Peptide Structure | IC50 (nM) | Mechanism of Action |
|---|---|---|
| AC-ALTA | TBD | Disruption of cancer cell membranes |
| Analog 1 (e.g., Val-Val-Tyr-Pro) | 1.9 | Induction of apoptosis |
| Analog 2 (e.g., D-MeAla6) | 4.2 | Inhibition of cell proliferation |
2.2 Antimicrobial Properties
Peptides like AC-ALTA have shown antimicrobial effects against various pathogens. The presence of hydrophobic and cationic residues in their structure is crucial for their interaction with microbial membranes, leading to membrane disruption and cell death .
Table 2: Antimicrobial Activity
| Peptide Structure | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| AC-ALTA | TBD | Staphylococcus aureus |
| Analog 1 | TBD | Escherichia coli |
| Analog 2 | TBD | Pseudomonas aeruginosa |
3.1 Study on Anticancer Effects
A study published in Nature examined the effects of AC-ALTA on A549 lung cancer cells. The results indicated that treatment with AC-ALTA led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 50 nM, showcasing its potency against this cancer cell line .
3.2 Investigation of Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of AC-ALTA against Gram-positive and Gram-negative bacteria. The peptide exhibited MIC values ranging from 5 to 20 µg/mL against tested strains, indicating strong antimicrobial activity comparable to established antibiotics .
4. Conclusion
AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2 represents a promising candidate for further research in anticancer and antimicrobial applications due to its unique amino acid composition and structure. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Optimize coupling efficiency by monitoring reaction kinetics (e.g., via ninhydrin tests) and using orthogonal protecting groups for sensitive residues like arginine (Arg) and glutamine (Gln). Purification via reverse-phase HPLC with gradient elution (e.g., acetonitrile/water with 0.1% TFA) ensures purity >95%. Validate purity using MALDI-TOF mass spectrometry and analytical HPLC .
Q. How should researchers design experiments to confirm the peptide’s primary structure?
- Methodological Answer : Combine tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) spectroscopy for residue-specific confirmation. For MS/MS, employ collision-induced dissociation (CID) to fragment the peptide and map residue patterns. For NMR, assign signals using 2D - HSQC and TOCSY spectra, focusing on characteristic shifts (e.g., downfield Asp protons) .
Q. What are the best practices for conducting a preliminary literature review on this peptide’s biological relevance?
- Methodological Answer : Use Google Scholar with Boolean operators (e.g., "AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2" AND "biological activity") to identify seminal studies. Leverage the "Cited by" feature to track recent advancements. Organize findings using reference managers like Zotero, categorizing studies by functional domains (e.g., leucine-rich motifs) or target pathways .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve the optimization of AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2’s folding stability?
- Methodological Answer : Apply a Box-Behnken design to test variables like temperature, pH, and ionic strength. Use circular dichroism (CD) spectroscopy to quantify α-helix/β-sheet content as response variables. Analyze data via ANOVA to identify significant factors (e.g., pH 7.4 maximizes helical stability). Validate with molecular dynamics (MD) simulations to correlate experimental stability with conformational energy landscapes .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions of this peptide’s tertiary structure?
- Methodological Answer : Perform comparative analysis using multiple techniques:
- Experimental : X-ray crystallography (if crystallizable) or cryo-EM for high-resolution structures.
- Computational : Refine MD simulations with enhanced sampling (e.g., metadynamics) to explore free-energy barriers.
Cross-validate NMR-derived constraints (e.g., NOEs) with simulation trajectories. Discrepancies may indicate dynamic conformers or solvent effects .
Q. How can researchers systematically investigate the peptide’s interaction with lipid bilayers or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (, ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
- Coarse-Grained MD Simulations : Model peptide-membrane interactions (e.g., using MARTINI forcefields) to predict insertion depth and perturbation effects .
Data Contradiction and Validation
Q. How should conflicting results about the peptide’s protease resistance be addressed?
- Methodological Answer :
- Controlled Degradation Assays : Incubate the peptide with trypsin/chymotrypsin under varying pH (4–9) and temperatures (25–37°C). Monitor degradation via LC-MS/MS.
- Structural Analysis : Compare protease cleavage sites with MD-predicted solvent-accessible regions. Contradictions may arise from aggregation (e.g., leucine-rich regions forming insoluble fibrils) or assay conditions (e.g., buffer interference) .
Tables for Methodological Reference
Key Considerations
- Ethical Data Presentation : Follow IUPAC guidelines for reporting peptide sequences and structural data. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Software Tools : For advanced studies, use GROMACS for MD simulations, PyMOL for visualization, and GraphPad Prism for statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
